(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
CAS No.: 73322-71-1
Cat. No.: VC21090366
Molecular Formula: C18H22N6O7S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid - 73322-71-1](/images/no_structure.jpg)
Specification
CAS No. | 73322-71-1 |
---|---|
Molecular Formula | C18H22N6O7S |
Molecular Weight | 466.5 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
Standard InChI Key | POHHFIIXXRDDJW-STQMWFEESA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-] |
SMILES | C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |
Introduction
Structural Components
Nomenclature Analysis
The systematic name "(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid" provides significant information about the compound's structure. Breaking down the name reveals several key components:
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(2S)-2-amino-5-oxopentanoic acid: This forms the backbone of the molecule, similar to L-glutamic 5-semialdehyde, which has a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol .
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(2R)-2-amino-3-sulfanylpropanoyl: This component suggests a modified cysteine structure with (R) stereochemistry, contributing a thiol functional group critical for potential biochemical interactions.
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Carboxymethyl group: This likely refers to a glycine-like structure incorporated into the molecule, similar to structural features found in peptides like glutathione .
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4-azidophenyl-2-oxoethyl: This indicates the presence of an azide-substituted phenyl ring connected through a ketone-containing linker, with the azidophenyl component bearing similarity to compounds like (4-azidophenyl)methanol .
Structural Comparison with Known Compounds
The structure appears to share similarities with several compounds described in the search results:
Stereochemistry and Configuration
Stereochemical Features
The compound contains two defined stereocenters that play critical roles in its three-dimensional structure:
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(2S) configuration in the 2-amino-5-oxopentanoic acid portion
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(2R) configuration in the 2-amino-3-sulfanylpropanoyl segment
These specific stereochemical configurations are crucial determinants of the molecule's three-dimensional structure and potentially its biological activity.
Significance of Stereochemistry
Stereochemistry plays a vital role in determining how the molecule interacts with biological systems. Like many bioactive compounds, the specific spatial arrangement of atoms contributes to:
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Precise three-dimensional folding that may mimic natural substrates or ligands
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Selective interactions with biological targets such as enzymes or receptors
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Differential reactivity in chemical and biochemical reactions
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Specific physical properties that influence solubility and membrane permeability
The defined stereocenters suggest a deliberate design that may be important for specific molecular recognition events or biological activities, similar to what is observed in peptides and modified amino acids with defined stereochemistry .
Functional Group Analysis
Key Functional Groups
Based on its chemical name, the compound contains several important functional groups:
Functional Group | Chemical Formula | Potential Properties |
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Amino | -NH₂ | Basic, nucleophilic, hydrogen bonding |
Carboxylic acid | -COOH | Acidic, hydrogen bonding, salt formation |
Amide | -CONH- | Structural rigidity, hydrogen bonding |
Sulfanyl (thiol) | -SH | Nucleophilic, redox-active, metal-binding |
Azide | -N₃ | Click chemistry reactivity, photoaffinity |
Ketone | -C=O | Electrophilic, hydrogen bonding acceptor |
Functional Group Reactivity
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Amino groups can participate in nucleophilic substitution, acylation, and Schiff base formation, contributing to potential interactions with biological electrophiles.
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Carboxylic acid groups can undergo esterification, amidation, and salt formation, influencing solubility and enabling further chemical modifications.
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The sulfanyl group is particularly reactive, potentially forming disulfide bonds, participating in nucleophilic reactions, and binding to metal ions, similar to the thiol functionality in glutathione .
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The azide group is noteworthy for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation applications .
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Amide linkages contribute to structural stability and can participate in hydrogen bonding networks that influence three-dimensional structure.
Structural Similarity to Glutathione
Comparative Analysis
The compound shares structural features with glutathione (γ-glutamylcysteinylglycine) , including:
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Multiple amino acid-like components connected through amide linkages
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A sulfanyl functional group that can participate in redox chemistry
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Carboxylic acid functionalities that influence solubility and ionic interactions
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A defined stereochemical arrangement important for molecular recognition
Theoretical Physical and Chemical Properties
Solubility Characteristics
Based on its functional groups, the compound likely exhibits:
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Amphiphilic properties due to the presence of both hydrophilic (amino, carboxylic acid) and hydrophobic (phenyl) groups
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Water solubility at physiological pH due to ionizable amino and carboxylic acid groups
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Solubility in polar organic solvents such as DMSO, DMF, and alcohols
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pH-dependent solubility profile due to multiple ionizable groups
Stability Considerations
The compound's stability might be influenced by several factors:
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Hydrolysis of amide bonds under extreme pH conditions
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Oxidation of the sulfanyl group to form disulfides or other oxidized species
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Reduction or decomposition of the azide group under certain conditions
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Racemization at the stereocenters under basic conditions
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Potential cyclization reactions involving the nucleophilic amino groups and electrophilic carbonyl carbons
These stability considerations would be important for storage, handling, and application in various research contexts.
Comparative Analysis with Related Compounds
Structural Analogues
The compound from search result , (S)-2-amino-5-(((R)-3-(((4-bromophenyl)(hydroxy)carbamoyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid, represents a close structural analogue. Key differences include:
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The presence of a 4-bromophenyl group instead of a 4-azidophenyl group
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The inclusion of a hydroxycarbamoyl moiety
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Different connectivity of the sulfanyl group
These differences would likely result in distinct chemical properties and biological activities, particularly regarding reactivity in bioconjugation applications.
Functional Comparison
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